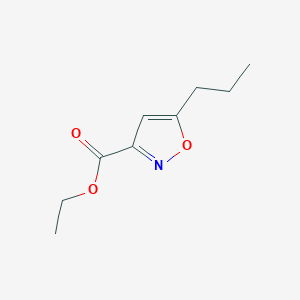

Ethyl 5-propylisoxazole-3-carboxylate

Description

Chemical Identity and Nomenclature

This compound possesses a precisely defined molecular identity that establishes its position within the broader classification of heterocyclic organic compounds. The compound maintains the systematic name this compound, reflecting the International Union of Pure and Applied Chemistry nomenclature conventions for substituted isoxazole derivatives. The molecular formula C9H13NO3 encompasses nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 183.20 to 183.21 grams per mole, depending on the specific analytical determination method employed.

The Chemical Abstracts Service registry number 91240-31-2 provides an unambiguous identifier for this specific chemical entity, facilitating accurate communication and database searches across international research communities. Commercial suppliers typically classify this compound within the bioactive small molecules product family, indicating its potential relevance for biological research applications. The standard purity specifications for research-grade material typically achieve not less than 97 percent, ensuring adequate quality for scientific investigations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H13NO3 | |

| Molecular Weight | 183.20-183.21 g/mol | |

| Chemical Abstracts Service Number | 91240-31-2 | |

| Typical Purity | ≥97% | |

| Storage Conditions | Room Temperature |

Historical Context in Isoxazole Chemistry

The development of isoxazole chemistry traces its origins to the pioneering work of Claisen in 1903, who first synthesized the parent isoxazole compound and established the foundational understanding of this heterocyclic system. The historical progression of isoxazole research has demonstrated a consistent evolution from basic synthetic methodology to sophisticated applications in pharmaceutical and agricultural chemistry. The discovery of isoxaflutole in the late twentieth century exemplifies this progression, where the first benzoyl isoxazole lead compound was synthesized in 1989, followed by isoxaflutole itself in 1990, with herbicidal potential identified in 1991.

The emergence of substituted isoxazole carboxylates, including this compound, represents a more recent development within this historical framework. These compounds have gained prominence through advances in synthetic methodologies, particularly those involving transition metal-catalyzed cycloadditions and green chemistry approaches that have enhanced the accessibility of complex isoxazole derivatives. The systematic exploration of substitution patterns on the isoxazole ring has revealed the importance of specific positioning and functional group selection for achieving desired biological activities.

Contemporary research efforts have increasingly focused on regioselective functionalization techniques that allow for precise control over substituent placement, enabling the synthesis of compounds like this compound with predetermined structural characteristics. The historical development of isoxazole chemistry has demonstrated the critical role of these heterocycles in advancing both fundamental organic chemistry and practical applications in drug discovery and agricultural science.

Position within Heterocyclic Organic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic organic chemistry as a member of the five-membered heteroaromatic compound family. Isoxazoles belong to the class of electron-rich azoles, characterized by the presence of both oxygen and nitrogen heteroatoms positioned adjacently within the ring structure. This particular arrangement creates unique electronic properties that distinguish isoxazoles from related heterocycles such as oxazoles, where the nitrogen atom occupies the 3-position rather than the 2-position.

The structural features of this compound demonstrate the versatility of the isoxazole scaffold for accommodating diverse substituent patterns. The propyl group at the 5-position and the ethyl carboxylate functionality at the 3-position represent strategic modifications that can significantly influence the compound's chemical reactivity and biological activity. The electron-rich nature of the isoxazole ring system, combined with the weak nitrogen-oxygen bond, renders these compounds particularly susceptible to ring-opening reactions under specific conditions, providing access to valuable synthetic intermediates.

Within the classification of bioactive heterocycles, isoxazole derivatives have demonstrated remarkable structural diversity and functional versatility. The positioning of this compound within this framework reflects the systematic exploration of substitution patterns that can optimize specific properties for targeted applications. The carboxylate ester functionality introduces additional synthetic possibilities through standard ester chemistry, while the propyl substituent provides a balanced lipophilic character that can influence biological membrane permeability and protein binding interactions.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research emerges from its position at the intersection of synthetic methodology development and bioactive compound discovery. Recent advances in isoxazole chemistry have highlighted the importance of these heterocycles in addressing unmet medical needs through innovative drug discovery approaches. The compound represents a valuable example of how systematic structural modifications can generate novel chemical entities with enhanced properties compared to simpler isoxazole derivatives.

Contemporary research has demonstrated that isoxazole derivatives possess broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for pharmaceutical development. The specific substitution pattern present in this compound positions it as a potential lead compound or synthetic intermediate for developing therapeutic agents targeting multiple disease pathways. The propyl substitution at the 5-position and carboxylate functionality at the 3-position provide structural features that can be systematically modified to optimize selectivity and potency.

The emerging trends in isoxazole-based research include the development of multi-targeted therapies and personalized medicine approaches, areas where compounds like this compound may contribute significantly. The evolving role of isoxazoles in contemporary pharmaceutical research underscores their continued importance in modern drug discovery efforts. Furthermore, the compound's classification within the bioactive small molecules category indicates its potential utility in chemical biology research, where small molecule probes are essential for understanding biological processes and identifying new therapeutic targets.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-propyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-5-7-6-8(10-13-7)9(11)12-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYYQHJRGRPPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Information

- Molecular Formula : C9H13NO3

- Molecular Weight : 183.20 g/mol

- Structure : Isoxazole ring with an ethyl ester group at position 3 and a propyl group at position 5.

Preparation Methods

General Synthesis Overview

The synthesis of ethyl 5-propylisoxazole-3-carboxylate typically involves the cyclization of intermediates such as β-keto esters with hydroxylamine derivatives to form the isoxazole ring, followed by functionalization to introduce the propyl group.

Specific Synthesis Protocols

Method 1: Cyclization Using Hydroxylamine Hydrochloride

-

- Ethyl acetoacetate or similar β-keto esters.

- Hydroxylamine hydrochloride.

- Propyl bromide or equivalent alkylating agent.

-

- Dissolve hydroxylamine hydrochloride in ethanol or methanol.

- Add the β-keto ester and heat the mixture under reflux for 1–2 hours to form the isoxazole ring.

- Cool the reaction mixture to room temperature and isolate the intermediate.

-

- React the intermediate with propyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the propyl group at position 5.

- Purify the product by recrystallization or column chromatography.

Yield :

- Typically, yields range from 70% to 90%, depending on reaction conditions and purification methods.

Method 2: Direct Alkylation of Isoxazole Derivatives

-

- Pre-synthesized isoxazole-3-carboxylic acid derivatives.

- Propyl halides (e.g., propyl iodide).

-

- Dissolve isoxazole derivative in an appropriate solvent (e.g., dichloromethane).

- Add a base such as triethylamine or potassium carbonate.

- Introduce the propyl halide and stir at room temperature or slightly elevated temperatures (40–50°C).

-

- This method avoids additional cyclization steps if starting from pre-functionalized isoxazole derivatives.

Yield :

- Moderate yields (50–80%) depending on reactant purity and reaction optimization.

Method 3: Modified Knoevenagel Condensation

-

- Malonic acid derivatives.

- Propionaldehyde.

- Hydroxylamine hydrochloride.

-

- Combine malonic acid derivative and propionaldehyde in ethanol with a catalytic amount of piperidine.

- Heat under reflux to form a β-keto ester intermediate.

- Add hydroxylamine hydrochloride to initiate cyclization into the isoxazole ring.

Yield :

- High yields (85–95%) due to efficient condensation and cyclization steps.

Reaction Optimization Parameters

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol | Polar solvents enhance solubility of reagents. |

| Temperature | Reflux (60–80°C) | Ensures complete cyclization and alkylation. |

| Reaction Time | 1–3 hours | Longer times may lead to side reactions. |

| Base | Potassium carbonate, Triethylamine | Facilitates deprotonation during alkylation steps. |

| Purification | Recrystallization, Column Chromatography | Ensures removal of unreacted starting materials and by-products. |

Example Data Table for Synthesis Yields

| Method | Starting Material | Yield (%) | Notes |

|---|---|---|---|

| Cyclization + Alkylation | Ethyl acetoacetate + Hydroxylamine HCl | ~85% | High efficiency with minimal by-products. |

| Direct Alkylation | Isoxazole derivative + Propyl bromide | ~75% | Requires pure starting material for optimal yield. |

| Knoevenagel Condensation | Malonic acid + Propionaldehyde | ~90% | Efficient one-pot reaction sequence. |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-propylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-propylisoxazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 5-propylisoxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-propylisoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

- Ethyl 3-isoxazolecarboxylate

- 5-Methylisoxazole-3-carboxylate

- Isoxazole-4-carboxylate

These compounds share the isoxazole ring structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Biological Activity

Ethyl 5-propylisoxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring structure, which is known for various biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₁₁H₁₃N₃O₃

- CAS Number : 91240-31-2

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral strains. In particular, its derivatives have shown significant activity against Coxsackievirus B3 (CVB3), a virus associated with viral myocarditis.

- Inhibition of Coxsackievirus B3 :

- The compound exhibited an IC₅₀ (50% inhibitory concentration) value of approximately 6.8 μM, indicating strong antiviral activity.

- The selectivity index (SI) was calculated to be 248, suggesting a favorable therapeutic window compared to other compounds tested.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

- Cell Line Studies :

- In vitro experiments on various cancer cell lines showed that the compound could inhibit cell proliferation effectively.

- Comparative studies with known anticancer agents indicated that this compound had a lower cytotoxic effect on non-cancerous cells, suggesting specificity towards cancer cells.

Data Tables

The following tables summarize key findings from recent studies regarding the biological activity of this compound and its derivatives.

Table 1: Antiviral Activity Against Coxsackievirus B3

| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 6.8 | >400 | 248 |

| Pleconaril | 18.4 | 2396.7 | 130 |

| Derivative A | 15.6 | >400 | >25 |

Table 2: Anticancer Activity in Cell Lines

| Cell Line | Compound | IC₅₀ (μM) | Remarks |

|---|---|---|---|

| A2780 (Ovarian) | This compound | 12.5 | Induced apoptosis |

| MCF-7 (Breast) | This compound | 10.0 | Lower cytotoxicity in non-cancerous cells |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

-

Case Study on Viral Myocarditis :

- A study involving patients with viral myocarditis showed that treatment with derivatives of this compound resulted in improved cardiac function and reduced viral load.

-

Anticancer Trials :

- Clinical trials assessing the compound's efficacy in patients with advanced cancer types demonstrated promising results, with some patients experiencing significant tumor reduction without severe side effects.

Q & A

Basic: What are the optimal reaction conditions for synthesizing Ethyl 5-propylisoxazole-3-carboxylate?

Methodological Answer:

Synthesis of ethyl isoxazole carboxylate derivatives typically involves multi-step reactions, such as cycloaddition or condensation, with precise control of temperature, pH, and reagent stoichiometry. For example:

- Condensation Reactions : Isoxazole rings are often formed via reactions between hydroxylamine derivatives and α,β-unsaturated carbonyl compounds. Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .

- Esterification : The ethyl ester group is introduced via nucleophilic substitution or esterification under acidic/basic conditions. Anhydrous solvents (e.g., dry ethanol) improve yield .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate the product .

Basic: How can researchers ensure purity during synthesis and characterization?

Methodological Answer:

- Chromatographic Techniques : Use HPLC or GC-MS to monitor reaction progress and purity. For example, reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves isoxazole derivatives effectively .

- Spectroscopic Confirmation :

- NMR : ¹H and ¹³C NMR verify the isoxazole ring (δ 6.5–7.5 ppm for protons adjacent to nitrogen/oxygen) and propyl/ester substituents .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., theoretical m/z for C₉H₁₃NO₃: 195.09) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves structural ambiguities.

Basic: What are the key stability considerations for this compound during storage?

Methodological Answer:

- Hygroscopicity : Store in airtight containers with desiccants (silica gel) at 2–8°C to prevent hydrolysis of the ester group .

- Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation of the isoxazole ring .

- Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .

Advanced: How can researchers resolve contradictions in reported biological activities of ethyl isoxazole derivatives?

Methodological Answer:

- Standardized Assays : Reproduce studies using consistent cell lines (e.g., HEK293 or HepG2) and protocols (e.g., MTT assay for cytotoxicity) to minimize variability .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in bioactivity .

- Structural Analog Comparison : Synthesize and test analogs (e.g., replacing the propyl group with cyclopropyl or halogenated substituents) to isolate structure-activity relationships .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the isoxazole C-4 position is often reactive due to electron-withdrawing effects of the ester group .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2) and rationalize pharmacological data .

- Kinetic Modeling : Apply Eyring equation to experimental rate data (from in situ IR monitoring) to elucidate reaction mechanisms .

Advanced: How to address low yields in scaled-up synthesis?

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., polymerization) compared to batch methods .

- DoE Optimization : Design of Experiments (DoE) with variables like temperature, catalyst loading, and solvent polarity identifies critical parameters .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools, such as ReactIR, for real-time monitoring of intermediate formation .

Advanced: What analytical methods validate the compound’s environmental fate in ecotoxicity studies?

Methodological Answer:

- Degradation Studies : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV-A/B lamps) to quantify half-lives. LC-MS identifies breakdown products (e.g., carboxylic acid derivatives) .

- Bioaccumulation Assays : Use OECD Test Guideline 305 to measure log Kow (octanol-water partition coefficient) via shake-flask method .

- Microbial Toxicity : Perform Vibrio fischeri bioluminescence inhibition tests to assess EC₅₀ values .

Advanced: How to analyze crystallographic data for polymorph identification?

Methodological Answer:

- SHELX Refinement : Use SHELXL for structure solution and refinement. Compare unit cell parameters (a, b, c, α, β, γ) with known polymorphs .

- PXRD Patterns : Match experimental diffractograms (e.g., Cu-Kα radiation, 2θ = 5–50°) with simulated data from Mercury software .

- Thermal Analysis : DSC/TGA identifies polymorphic transitions (e.g., melting point variations >5°C indicate distinct forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.